Lower Steric Energy of the Idaroyl Bicyclic System Compared to the Glucaroyl Analog
Molecular mechanics calculations (Allinger's MM2p85) reveal that the L-idaric acid-derived bicyclic system (compound 1) has a steric energy of 110.3 kJ·mol⁻¹, which is 13.2 kJ·mol⁻¹ lower than the 123.5 kJ·mol⁻¹ calculated for the D-glucaric acid-derived analog (compound 4), both adopting the O-inside conformation [1].
| Evidence Dimension | Steric energy (molecular mechanics, MM2p85) |
|---|---|
| Target Compound Data | 110.3 kJ·mol⁻¹ |
| Comparator Or Baseline | Dimethyl 2,4:3,5-di-O-methylene-D-glucarate (glucaric analog): 123.5 kJ·mol⁻¹ |
| Quantified Difference | 13.2 kJ·mol⁻¹ (idaroyl system is 10.7% lower in energy) |
| Conditions | Force-field calculations using Allinger's MM2p85 program; O-inside conformation; confirmed by 400-MHz ¹H and 100-MHz ¹³C NMR. |
Why This Matters
Lower conformational strain energy predicts less torsional distortion in polymer backbones derived from this monomer, directly translating to differences in glass transition temperature (Tg), crystallinity, and melt-flow behavior compared to polymers made from the glucaric analog.
- [1] Tinnemans, A. H. A.; Budding, H. A.; Stein, F.; Venekamp, J. C. Polyamides and polyesters containing 2,4:3,5-di-O-methylene-L-idaroyl residues. Recueil des Travaux Chimiques des Pays-Bas 1990, 109 (3), 181-186. View Source
